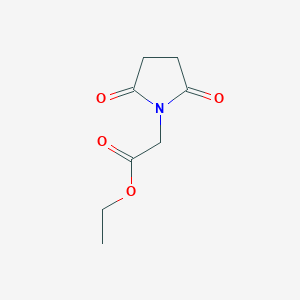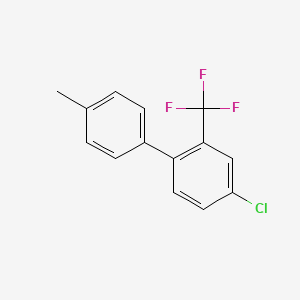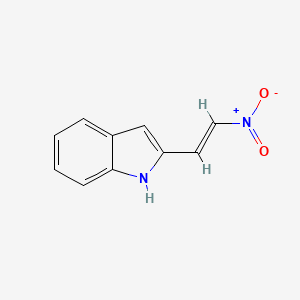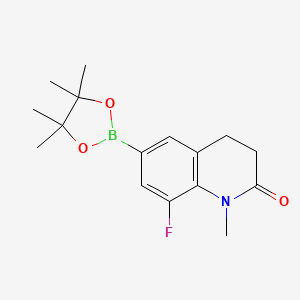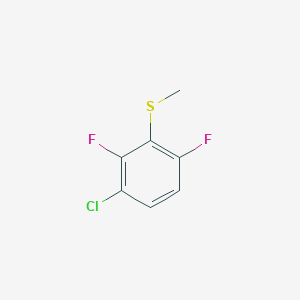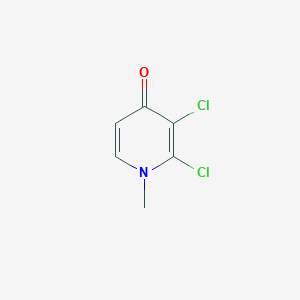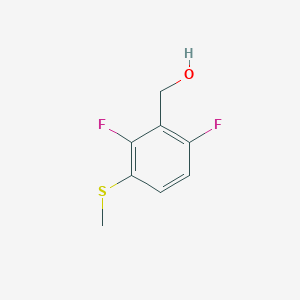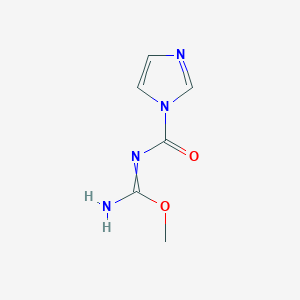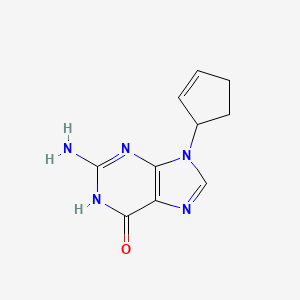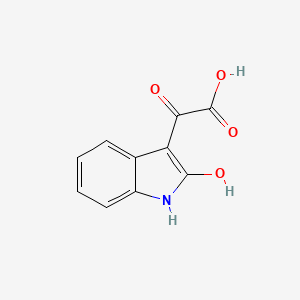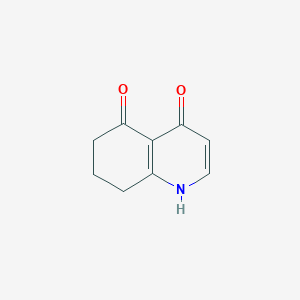
7,8-Dihydroquinoline-4,5(1H,6H)-dione
Vue d'ensemble
Description
7,8-Dihydroquinoline-4,5(1H,6H)-dione is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Efficient Synthesis Techniques : 7,8-Dihydroquinoline-4,5(1H,6H)-dione and its derivatives have been synthesized using efficient methods. One such method involves the Morita-Baylis-Hillman adduct acetates, demonstrating good to excellent yields under solvent-free conditions (Zhong et al., 2008).
- Formation of Novel Derivatives : Novel derivatives of this compound have been synthesized, such as 1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione, through multi-step reactions including imidization and alkylation (Ding Jun-jie, 2013).
Biomedical Applications
- Antitubercular Activity : Some novel aryl tethered 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides, derived from 7,8-dihydroquinoline, have shown significant in vitro and in vivo antitubercular activity against Mycobacterium tuberculosis. This highlights the potential of 7,8-dihydroquinoline derivatives in developing antitubercular drugs (Marvadi et al., 2020).
- Potential in Antibacterial Agents : Novel 4-Aryl-2-pyranyl-7,8-dihydroquinolin-5(6H)-one derivatives, synthesized through a multicomponent Hantzsch synthesis involving 7,8-dihydroquinoline, displayed promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This suggests their potential as effective antibacterial agents (Satish et al., 2016).
Advanced Material Synthesis
- Formation of Fused Heterocyclic Compounds : The synthesis of fused heterocyclic 2-quinolones and other related compounds involving this compound as a precursor has been reported. These novel compounds, characterized by various spectroscopic techniques, have potential applications in material sciences (Aly et al., 2019).
Analytical Chemistry Applications
- Pre-Chromatographic Derivatization Reagent : this compound derivatives, like phanquinone, have been used as fluorogenic labeling reagents in pre-column derivatization for liquid chromatography, particularly in the separation and analysis of amino acids. This illustrates its utility in enhancing analytical methods for bio-compounds (Gatti et al., 2002).
Propriétés
IUPAC Name |
1,6,7,8-tetrahydroquinoline-4,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-2-6-9(7)8(12)4-5-10-6/h4-5H,1-3H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYRGXOFTDOXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=O)C=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566407 | |
| Record name | 7,8-Dihydroquinoline-4,5(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143261-90-9 | |
| Record name | 7,8-Dihydroquinoline-4,5(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


